N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
Description
N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by dual 3-fluorobenzyl substituents on the pyrazole core and a 2-ethoxyphenyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-2-33-24-12-4-3-11-23(24)29-25(32)22-16-31(15-18-7-5-9-20(27)13-18)30-26(22)34-17-19-8-6-10-21(28)14-19/h3-14,16H,2,15,17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVCKQWQJFHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
The biological activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes or pathways involved in disease processes. For instance, compounds with similar structures have been noted for their roles in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The specific interactions of this compound with these targets require further elucidation through experimental studies.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related pyrazole compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is pivotal in managing inflammation. This compound may exhibit such properties, making it a candidate for treating inflammatory diseases.
Neuroprotective Properties
Some pyrazole derivatives have shown promise in neuroprotection by inhibiting beta-amyloid peptide release, which is implicated in Alzheimer's disease. The specific effects of this compound on neurodegenerative pathways remain to be thoroughly investigated.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on similar pyrazole compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound shares a pyrazole-carboxamide backbone with several analogs, but its substituents distinguish it in terms of steric effects, lipophilicity, and binding affinity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
*Molecular weight estimated based on formula C25H22F2N3O3 (unavailable in evidence).
Key Observations:
- Fluorine Substitution: The dual 3-fluorobenzyl groups in the target compound and its analog () may enhance metabolic stability and receptor binding compared to mono-fluorinated analogs (e.g., ) .
- Carboxamide Modifications : The acetyl group in increases polarity, which could improve solubility but reduce membrane permeability compared to the target compound’s ethoxy group .
ALK5 Receptor Inhibition
describes an imidazol-2-amine derivative (N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine) with potent ALK5 inhibition (IC50 = 0.8 nM). Although structurally distinct, the shared 3-fluorobenzyl motif suggests that the target compound’s fluorinated groups may similarly enhance binding to kinase domains .
Quinazoline Derivatives
highlights N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, a quinazoline with a 3-fluorobenzyloxy group. Such compounds often target tyrosine kinases, implying that the target compound’s 3-fluorobenzyl substituents could confer analogous kinase inhibitory activity .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The ethoxy and carboxamide groups may improve aqueous solubility relative to purely aromatic analogs (e.g., ) .
Q & A
Basic: What are the standard synthetic routes for N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves sequential coupling and protection steps. For example:
- Core Pyrazole Formation : React 3-fluoro-2-formylpyridine derivatives with hydrazine under reflux (110°C, 16 hours) to form the pyrazole core, followed by bromination using HBr/AcOH .
- Boc Protection : Treat intermediates with Boc₂O in the presence of DMAP and Et₃N to improve stability and solubility, yielding tert-butyl-protected pyrazoles (88% yield via column chromatography) .
- Amide Coupling : Use EDC·HCl and HOBt·H₂O as coupling agents for introducing fluorobenzyl groups, followed by TFA deprotection and reverse-phase HPLC purification .
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm as singlets) and confirms Boc deprotection .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Matches exact mass (e.g., C₂₈H₂₄F₂N₂O₃: calc. 498.1804, obs. 498.1809) to confirm structural integrity .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield?
Methodological Answer:
- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig couplings (e.g., 70% yield for aryl amine coupling vs. 29% without optimized catalysts) .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF for Boc protection; DMF improves reaction homogeneity and yield .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 12 hours → 2 hours at 150°C) while maintaining yield .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed for fluorobenzyl substituents?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 3- vs. 4-fluorobenzyl) using parallel synthesis .
- In Vitro Assays : Test analogs against target receptors (e.g., kinase inhibition) and correlate activity with steric/electronic parameters (Hammett σ values) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures of homologous proteins to predict binding modes .
Advanced: How should researchers resolve contradictions in reported bioactivity data for analogs?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for cell-line differences .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinity .
Advanced: What computational strategies predict metabolic stability and degradation pathways?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate metabolic sites (e.g., fluorobenzyl oxidation susceptibility) .
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC to identify degradation products .
Basic: What are best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent light/oxygen degradation .
- Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 3 months) to check for purity loss (>95% threshold) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by SDS-PAGE and MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler®) to identify off-target effects .
- CRISPR Knockout : Generate KO cell lines for putative targets and assess compound efficacy loss via viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
